molecular formula C12H17Cl2NO B1642181 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride CAS No. 86810-95-9

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Cat. No.: B1642181
CAS No.: 86810-95-9
M. Wt: 262.17 g/mol
InChI Key: JQAHEIJKXBNEMC-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO. It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring via an ether linkage, and it is typically found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and piperidine.

    Ether Formation: The 4-chlorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form 4-[(4-Chlorobenzyl)oxy]piperidine.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Hydrolysis: Products include the corresponding alcohol and piperidine.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

Uniqueness

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAHEIJKXBNEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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